N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, a piperazine moiety, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate furan derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: Research focuses on its potential as a lead compound for developing new drugs with various therapeutic effects.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can lead to improved cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different ring system.
4-phenylpiperazine derivatives: Compounds with variations in the substituents on the piperazine ring, leading to different biological activities.
Uniqueness
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of the furan ring, piperazine moiety, and carboxamide group, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(13-18-17(22)15-7-4-12-23-15)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMJIQBWGWPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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